2-Furanylmethanamine hydrochloride

Übersicht

Beschreibung

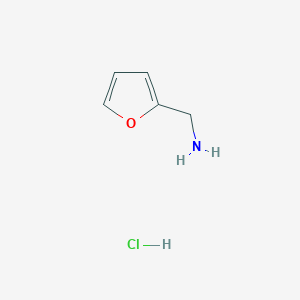

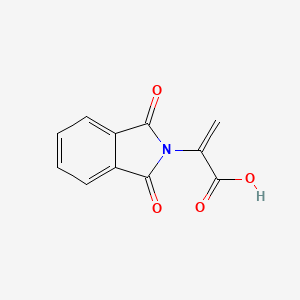

2-Furanylmethanamine hydrochloride is a chemical compound with the formula C5H8ClNO . It’s a solid substance and its CAS number is 4753-68-8 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure is not provided in the sources, but it can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Physical And Chemical Properties Analysis

This compound is a solid substance . Its physical and chemical properties can be analyzed using techniques such as dynamic mechanical analysis and various physicochemical analysis techniques .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

2-Furanylmethanamine hydrochloride shows promise in neuroprotection. Studies have investigated its effects as a Ca(2+) channel blocker in models of cerebral ischemia. For example, the compound LY393615, which contains a furanyl moiety, demonstrated significant protection against ischemia-induced brain injury in gerbils and rats, suggesting potential as an anti-ischemic agent (Hicks, Ward, & O'Neill, 2000).

DNA Binding and Antiprotozoal Activity

2,5-Bis(4-guanylphenyl)furan, an analogue of this compound, demonstrated enhanced DNA-binding affinityand antiprotozoal activity. Its structural similarity to antitrypanosomal drugs and tighter binding to DNA sequences than its analogues make it a candidate for further investigation in these areas. The crystal structure of the complex between this furan derivative and DNA dodecamer d(CGCGAATTCGCG)2 supports its potential in medicinal chemistry (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Synthesis of 2-Amidofurans

Advancements in synthetic methods for 2-amidofurans, related to this compound, have been reported. These methods include thermolysis, C-N cross-coupling reactions, and reactions with cyclic carbinol amides. This research is significant for the development of novel furanyl-containing compounds with potential applications in various fields including pharmaceuticals and materials science (Padwa, Crawford, Rashatasakhon, & Rose, 2003).

Fura-2 in Calcium Studies

Fura-2, a compound related to this compound, is utilized in studying calcium dynamics in biological systems. It acts as a chelator that changes its fluorescence properties upon complexing with divalent metal ions, providing insights into Ca2+ buffers and fluxes across membranes(Neher, 1995). This compound has been instrumental in understanding cellular calcium signaling and has broad applications in neuropharmacology and other areas of cell biology.

Mechanism of Formation of FFI

Research into the formation mechanisms of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI), which may share structural features with this compound, has provided insights into its formation from ammonia and furosine. This study challenges the proposition of FFI as an advanced glycosylation end product or a protein cross-link, suggesting alternative pathways and implications in protein chemistry (Njoroge, Fernandes, & Monnier, 1988).

Photocatalytic Degradation of Pharmaceuticals

In environmental studies, related furanyl compounds have been investigated for their use in the photocatalytic degradation of pharmaceuticals in water, demonstrating their potential in water treatment and pollution control (Molinari, Pirillo, Loddo, & Palmisano, 2006). This research opens avenues for the application of furanyl derivatives in environmental science.

Eigenschaften

IUPAC Name |

furan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPQNVVCEHWMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)

![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)